2-ethyl-1-(2-phenoxypropanoyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-14-9-7-8-12-17(14)16(18)13(2)19-15-10-5-4-6-11-15/h4-6,10-11,13-14H,3,7-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKKHIUFNFQGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 1 2 Phenoxypropanoyl Piperidine and Analogues
Strategies for Piperidine (B6355638) Ring Synthesis and Functionalization
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Consequently, a diverse range of synthetic methods for its construction and subsequent functionalization have been developed. These can be broadly categorized into approaches that build the ring from acyclic precursors and those that modify a pre-existing ring system.
Reductive Amination Approaches to Substituted Piperidines
Reductive amination stands as a cornerstone in the synthesis of substituted piperidines. This powerful C-N bond-forming reaction typically involves the condensation of a dicarbonyl compound, or a functional equivalent, with a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine.
A prominent strategy is the double reductive amination of 1,5-dicarbonyl compounds. This approach allows for the direct formation of the piperidine ring in a single synthetic operation. The stereochemical outcome of the cyclization can often be controlled by the choice of reducing agent and reaction conditions, offering a pathway to diastereomerically enriched products. For instance, the use of sodium triacetoxyborohydride is common for the stereoselective reduction of the intermediate iminium ion. The reaction proceeds through a chair-like transition state, where the substituents preferentially occupy equatorial positions to minimize steric strain, thus influencing the final stereochemistry of the substituted piperidine.
An alternative intramolecular reductive amination approach involves the cyclization of an amino aldehyde or amino ketone. This method provides excellent control over the regiochemistry of the cyclization. The stereoselectivity of this process is often dependent on the inherent chirality of the starting material and the reaction conditions employed.
| Precursor Type | Reaction | Key Features |
| 1,5-Dicarbonyl Compound | Double Reductive Amination | Direct formation of the piperidine ring; stereoselectivity influenced by reducing agent and reaction conditions. |
| Amino Aldehyde/Ketone | Intramolecular Reductive Amination | High regiocontrol; stereoselectivity often substrate-controlled. |
Cyclization and Annulation Reactions for Piperidine Formation
Beyond reductive amination, a variety of cyclization and annulation reactions provide access to the piperidine core. These methods often offer complementary regiochemical and stereochemical control.
Aza-Diels-Alder Reaction: The [4+2] cycloaddition between an azadiene and a dienophile, known as the aza-Diels-Alder reaction, is a powerful tool for the construction of tetrahydropyridine derivatives, which can be subsequently reduced to piperidines. The reaction often proceeds with high stereoselectivity, governed by the frontier molecular orbital interactions between the diene and dienophile. For the synthesis of a 2-ethyl substituted piperidine, a diene such as 1-aza-1,3-butadiene could in principle react with a dienophile like propene, followed by reduction. The regioselectivity of this cycloaddition is a critical consideration.
Intramolecular Cyclization of Amino Alcohols: The cyclization of amino alcohols offers another route to the piperidine ring. This transformation can be achieved under various conditions, often involving the conversion of the hydroxyl group into a good leaving group followed by intramolecular nucleophilic substitution by the amine. Dehydrative cyclization, promoted by a suitable catalyst, can also be employed. The stereochemistry of the starting amino alcohol can directly translate to the stereochemistry of the resulting piperidine.
Other Cyclization Strategies: A range of other cyclization strategies exist, including radical cyclizations, transition-metal-catalyzed cyclizations of aminoalkenes and aminoalkynes, and ring-closing metathesis of diene-containing amines. Each of these methods presents unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol.
Introduction of the 2-Ethyl Substituent on the Piperidine Core
The introduction of the 2-ethyl substituent can be achieved either during the formation of the piperidine ring or by functionalization of a pre-formed piperidine.
One of the most direct methods for synthesizing 2-ethylpiperidine (B74283) is the catalytic hydrogenation of 2-ethylpyridine . This reaction typically employs transition metal catalysts such as platinum, palladium, or rhodium, often supported on carbon, under a hydrogen atmosphere. The conditions for this hydrogenation, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.
Alternatively, the ethyl group can be introduced onto a piperidine ring through alkylation . This can be accomplished by reacting a suitable N-protected piperidine with an ethyl halide (e.g., ethyl bromide or ethyl iodide). The protection of the piperidine nitrogen, often as a carbamate (e.g., Boc or Cbz), is crucial to prevent N-alkylation and to facilitate controlled C-alkylation. The generation of a carbanion at the C2 position, typically using a strong base like an organolithium reagent, is followed by quenching with the electrophilic ethyl source. The stereoselectivity of this alkylation can be influenced by the nature of the N-protecting group and the reaction conditions.
Acylation Reactions for Incorporating the 2-Phenoxypropanoyl Moiety onto Piperidine Nitrogen
The final step in the synthesis of 2-ethyl-1-(2-phenoxypropanoyl)piperidine is the formation of the amide bond between the secondary amine of the 2-ethylpiperidine core and the carboxylic acid derivative of the 2-phenoxypropanoyl moiety.
General Acylation Principles with Carboxylic Acid Derivatives
The acylation of secondary amines is a fundamental and widely practiced transformation in organic synthesis. The most common method involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride.
The Schotten-Baumann reaction provides a classic and effective method for this transformation. researchgate.netclockss.orgresearchgate.netgoogle.com This reaction is typically performed in a two-phase system, consisting of an organic solvent and an aqueous base (e.g., sodium hydroxide). The amine and the acyl chloride are dissolved in the organic phase, and the base in the aqueous phase neutralizes the hydrogen chloride generated during the reaction, driving the reaction to completion. The use of a base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic.
Alternatively, the acylation can be carried out in a single organic phase in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to act as an acid scavenger. For less reactive systems, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid in situ for reaction with the amine.
Specific Considerations for Chiral Acyl Donors in 2-Phenoxypropanoyl Incorporation
The 2-phenoxypropanoyl moiety possesses a chiral center at the C2 position. When a chiral, enantiomerically pure form of 2-phenoxypropanoic acid is used for the acylation, and the 2-ethylpiperidine is also chiral, the reaction can lead to the formation of diastereomers.
The synthesis of enantiomerically pure 2-phenoxypropanoic acid can be achieved through various methods, including the resolution of a racemic mixture or through asymmetric synthesis. Kinetic resolution, often enzyme-catalyzed, can be employed to selectively react one enantiomer of a racemic precursor, leaving the other enantiomer enriched.
When coupling a chiral 2-ethylpiperidine with a chiral 2-phenoxypropanoyl derivative, the diastereoselectivity of the acylation becomes a key consideration. The reaction of two chiral molecules can proceed at different rates to form the two possible diastereomers. The degree of diastereoselectivity can be influenced by steric hindrance around the reacting centers and the specific reaction conditions, including the choice of solvent, temperature, and any additives or catalysts. In some cases, a kinetic resolution of the racemic amine can be achieved by using a chiral acylating agent, where one enantiomer of the amine reacts preferentially.
The relative stereochemistry of the final product will depend on the absolute configurations of both the 2-ethylpiperidine and the 2-phenoxypropanoic acid used in the synthesis. Careful selection and control of the stereochemistry of these starting materials are therefore essential for obtaining a specific stereoisomer of this compound.
Stereoselective Synthesis of this compound Diastereomers and Enantiomers
The stereoselective synthesis of the individual diastereomers and enantiomers of this compound can be achieved through several strategic approaches. These methods primarily rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One common strategy involves the coupling of an enantiomerically pure 2-ethylpiperidine with an enantiomerically pure 2-phenoxypropanoic acid derivative. The enantiomers of 2-ethylpiperidine can be obtained through various methods, including the asymmetric reduction of 2-ethylpyridine or the resolution of racemic 2-ethylpiperidine. For instance, iridium-catalyzed asymmetric hydrogenation of 2-ethylpyridinium salts has been shown to produce enantioenriched 2-alkylpiperidines with high enantioselectivity.
Similarly, the enantiomers of 2-phenoxypropanoic acid can be prepared through methods such as enzymatic resolution or asymmetric synthesis. Once the desired enantiomers of both the piperidine and the acid moieties are obtained, they can be coupled using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield the desired stereoisomer of this compound.
Diastereoselective Synthesis via Chiral Pool Starting Materials:
A prevalent method for obtaining specific diastereomers is to start with enantiomerically pure building blocks. For example, (R)-2-ethylpiperidine can be reacted with (R)-2-phenoxypropanoyl chloride to yield (R)-1-((R)-2-phenoxypropanoyl)-2-ethylpiperidine. The stereochemical integrity of the starting materials is generally maintained throughout the acylation reaction.
| Starting Material 1 | Starting Material 2 | Product Diastereomer |
| (R)-2-ethylpiperidine | (R)-2-phenoxypropanoyl chloride | (2R, 2'R)-isomer |
| (S)-2-ethylpiperidine | (S)-2-phenoxypropanoyl chloride | (2S, 2'S)-isomer |
| (R)-2-ethylpiperidine | (S)-2-phenoxypropanoyl chloride | (2R, 2'S)-isomer |
| (S)-2-ethylpiperidine | (R)-2-phenoxypropanoyl chloride | (2S, 2'R)-isomer |
Table 1: Diastereoselective Synthesis Strategy
Enantioselective Synthesis using Chiral Catalysts:
Another advanced approach is the use of chiral catalysts to induce stereoselectivity. For instance, a kinetic resolution of racemic 2-ethylpiperidine can be performed using a chiral acylating agent or a chiral catalyst. In a kinetic resolution, one enantiomer of the racemic starting material reacts faster than the other, leading to an enantioenriched product and unreacted starting material.
| Catalyst/Reagent | Substrate | Outcome |
| Chiral Acylating Agent | Racemic 2-ethylpiperidine | Enantioenriched N-acyl-2-ethylpiperidine and unreacted 2-ethylpiperidine enantiomer |
| Lipase (e.g., Candida antarctica lipase B) | Racemic 2-phenoxypropanoic acid ester | Enantiomerically pure 2-phenoxypropanoic acid and unreacted ester enantiomer |
Table 2: Enantioselective Approaches
Purification and Isolation Techniques in the Synthesis of this compound
The purification and isolation of the desired stereoisomers of this compound are critical steps to ensure high purity. The choice of technique depends on the nature of the mixture, whether it is a mixture of diastereomers or enantiomers.
Separation of Diastereomers:
Diastereomers have different physical properties, such as melting point, boiling point, and solubility. This allows for their separation using conventional laboratory techniques.
Crystallization: Fractional crystallization is a powerful technique for separating diastereomers. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution, leaving the other in the mother liquor. This method is often employed on a large scale due to its cost-effectiveness. The efficiency of the separation is dependent on the solubility difference between the diastereomers in the chosen solvent system.
Chromatography: Column chromatography using an achiral stationary phase (e.g., silica gel) is a widely used method for separating diastereomers. The different polarities and steric interactions of the diastereomers with the stationary phase lead to different elution times, allowing for their separation.
Separation of Enantiomers:
Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral resolution techniques are therefore required.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly effective analytical and preparative method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the resolution of a wide range of chiral compounds, including N-acylpiperidines. nih.gov
| Chromatographic Method | Stationary Phase | Mobile Phase | Application |
| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate | Separation of Diastereomers |
| Chiral HPLC | Chiralpak® IA (amylose derivative) | Heptane/Isopropanol (B130326) | Separation of Enantiomers |
Table 3: Chromatographic Purification Techniques
Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture of this compound (if it contains a basic or acidic handle) with a chiral resolving agent to form a mixture of diastereomeric salts. These salts can then be separated by fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.
The successful synthesis and isolation of the stereoisomers of this compound are paramount for elucidating their specific biological activities and potential therapeutic applications. The methodologies described provide a framework for obtaining these compounds in high stereochemical purity.
Advanced Spectroscopic and Chromatographic Characterization of 2 Ethyl 1 2 Phenoxypropanoyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the structural assignment of organic molecules like 2-ethyl-1-(2-phenoxypropanoyl)piperidine. Due to the presence of an amide bond, the molecule exhibits rotational isomers (rotamers), which can lead to the broadening or duplication of signals in the NMR spectra, a phenomenon observed in similar N-acyl piperazines. nih.gov
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The piperidine (B6355638) ring typically adopts a chair conformation. The protons on the piperidine ring are expected to show complex multiplets in the range of 1.2-1.8 ppm for the protons at C-3, C-4, and C-5. chemicalbook.com The protons at C-2 and C-6, being adjacent to the nitrogen atom, are shifted downfield. Due to the N-acylation, these signals are expected to appear in the range of 2.8-4.5 ppm. korea.ac.kr The presence of the ethyl group at the C-2 position would result in the C-2 proton appearing as a multiplet, while the C-6 protons would likely show distinct signals due to the asymmetric environment.
The conformation of the substituents on the piperidine ring can be inferred from the coupling constants. An equatorial orientation of both the C-2 ethyl group and the propanoyl substituent is generally favored to minimize steric hindrance. This would be confirmed by large axial-axial coupling constants for the C-2 proton. nih.gov The ethyl group itself would present as a triplet for the methyl protons (around 0.9 ppm) and a quartet for the methylene (B1212753) protons (around 1.5-1.7 ppm), with further splitting due to coupling with the C-2 proton of the piperidine ring. The phenoxypropanoyl moiety would show characteristic signals for the aromatic protons of the phenoxy group (6.9-7.4 ppm), a quartet for the methine proton adjacent to the carbonyl and ether oxygen (around 4.8-5.2 ppm), and a doublet for the methyl group (around 1.6 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Piperidine H-2 | 3.8 - 4.2 | m |
| Piperidine H-3, H-4, H-5 | 1.2 - 1.8 | m |
| Piperidine H-6 | 2.8 - 3.5 | m |
| Ethyl -CH₃ | 0.8 - 1.0 | t |
| Ethyl -CH₂- | 1.5 - 1.7 | m |
| Propanoyl -CH(OPh)- | 4.8 - 5.2 | q |
| Propanoyl -CH₃ | 1.5 - 1.7 | d |
| Phenyl H (ortho, para) | 6.9 - 7.1 | m |
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbon of the amide group is the most deshielded, appearing around 170-175 ppm. libretexts.org The carbons of the aromatic phenoxy group are expected in the 115-160 ppm region. libretexts.org The piperidine ring carbons are influenced by the N-acyl and C-2 ethyl substituents. researchgate.net The C-2 and C-6 carbons are typically found in the 40-60 ppm range, while the C-3, C-4, and C-5 carbons are more shielded, appearing between 20-30 ppm. organicchemistrydata.org The carbon attached to the ether oxygen in the propanoyl moiety would be found around 70-80 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 175 |
| Phenyl C-O | 155 - 160 |
| Phenyl C (aromatic) | 115 - 130 |
| Propanoyl -CH(OPh)- | 70 - 80 |
| Piperidine C-2 | 55 - 60 |
| Piperidine C-6 | 40 - 45 |
| Piperidine C-3, C-4, C-5 | 20 - 30 |
| Propanoyl -CH₃ | 15 - 20 |
| Ethyl -CH₂- | 25 - 30 |
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings. It would show correlations between adjacent protons within the piperidine ring, within the ethyl group, and between the methine and methyl protons of the propanoyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates each carbon atom with its directly attached proton(s). This would definitively link the proton signals in Table 1 to the carbon signals in Table 2.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.
The fragmentation of N-acyl piperidines is often directed by the amide bond and the piperidine ring. wvu.edu A primary fragmentation pathway would likely be the α-cleavage of the piperidine ring, leading to the loss of the ethyl group or cleavage of the ring itself. Another common fragmentation is the cleavage of the N-C(O) amide bond. The fragmentation of the phenoxypropanoyl side chain is also expected. Based on analogous piperidine alkaloids, the loss of neutral molecules like water (if any moisture is present) or parts of the side chain is a predominant process. scielo.brscielo.br
A proposed key fragmentation would be the formation of the N-acylium ion or the 2-ethylpiperidine (B74283) cation. The fragmentation pattern of ethyl 1-piperidinepropanoate, a related structure, shows a prominent base peak corresponding to the piperidinomethyl cation, suggesting that cleavage adjacent to the nitrogen is a favored pathway. nist.gov For this compound, characteristic fragments would include ions corresponding to the 2-ethylpiperidine moiety, the phenoxypropanoyl moiety, and fragments arising from the loss of the phenoxy group or the ethyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.
Amide group: A strong absorption band for the C=O stretching vibration is expected in the IR spectrum around 1630-1680 cm⁻¹. researchgate.net
Aromatic Ring: C-H stretching vibrations for the phenyl group would appear above 3000 cm⁻¹, and C=C stretching vibrations would be seen as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net
Ether Linkage: A strong C-O-C stretching band from the phenoxy ether is expected in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. nist.gov
Aliphatic Groups: C-H stretching vibrations for the piperidine and ethyl groups would be observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range.
Table 3: Predicted IR and Raman Active Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | C=O stretch | 1630 - 1680 | Strong (IR) |
| Aromatic | C-H stretch | 3010 - 3100 | Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |
| Ether | C-O-C asym. stretch | 1200 - 1260 | Strong (IR) |
| Aliphatic (CH₂, CH₃) | C-H stretch | 2850 - 2960 | Strong |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for verifying the purity of this compound and for separating its stereoisomers. The molecule possesses at least two stereocenters: one at the C-2 position of the piperidine ring and another at the C-2 position of the propanoyl moiety. This results in the potential for four stereoisomers (two pairs of enantiomers, which are diastereomers to each other).
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to determine the purity of the synthesized compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Isomer Separation: Due to the presence of multiple stereoisomers, chiral chromatography is necessary for their separation. Chiral HPLC or chiral GC, using columns with a chiral stationary phase, can resolve the different diastereomers and enantiomers. mdpi.com The separation is crucial as different stereoisomers can exhibit distinct biological activities. Techniques like centrifugal partition chromatography (CPC) have also been successfully used to pre-fractionate and isolate complex isomeric mixtures before final purification by preparative HPLC. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like N-acylpiperidines. In a typical GC-MS analysis, the compound would be separated on a capillary column, likely a non-polar or medium-polarity column such as one with a 5% phenyl polymethylsiloxane stationary phase. The retention time would be influenced by the compound's boiling point and its interaction with the stationary phase.
Upon entering the mass spectrometer, typically using electron ionization (EI), the molecule would undergo fragmentation. The resulting mass spectrum is a fingerprint that can be used for identification. Based on the structure of this compound, characteristic fragmentation patterns would be expected. These would likely involve cleavage of the amide bond, fragmentation of the piperidine ring, and cleavages associated with the phenoxypropanoyl moiety. For instance, common fragmentation of N-acylpiperidines involves the formation of an acylium ion and ions resulting from cleavages alpha to the nitrogen atom in the piperidine ring.
Table 1: Predicted Major Mass Fragments for this compound in GC-MS (EI)
| Predicted m/z | Predicted Fragment Structure/Origin |
| [M]+ | Molecular Ion |
| [M-C2H5]+ | Loss of the ethyl group from the piperidine ring |
| C9H9O2+ | Phenoxypropanoyl acylium ion |
| C7H7O+ | Phenoxy ion |
| C7H14N+ | 2-ethylpiperidine fragment |
This table is predictive and not based on published experimental data.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. For a compound like this compound, reversed-phase HPLC would be a common analytical approach.
A typical method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ionization in mass spectrometric detection. scholaris.ca The retention of the compound would be governed by its hydrophobicity. Preparative HPLC, using a larger column with the same stationary phase, could be employed to isolate the compound in high purity from a reaction mixture.
Table 2: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Detector | UV at 254 nm or Mass Spectrometer |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development and is not based on published experimental data.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses two chiral centers, it can exist as four stereoisomers. Chiral chromatography is essential for separating these enantiomers and diastereomers to determine the enantiomeric excess (e.e.) of a synthetic sample.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® or Chiralcel® series), are often effective for the separation of chiral amides. unodc.org Normal-phase HPLC, using a mobile phase composed of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is frequently employed with these columns. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Table 3: Illustrative Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Detector | UV at 254 nm |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
This table provides an example of a common approach for chiral separations of amides and is not based on published experimental data for this specific compound.
Structure Activity Relationships Sar in 2 Ethyl 1 2 Phenoxypropanoyl Piperidine Analogues
Methodologies for Investigating Structure-Activity Relationships
The exploration of SAR for piperidine (B6355638) analogues employs a combination of computational and experimental strategies to build a comprehensive understanding of the molecule's behavior.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a primary tool used to correlate variations in the physicochemical properties of compounds with their biological activities. nih.govtandfonline.com For piperidine derivatives, 2D and 3D-QSAR models are developed using descriptors related to the molecule's electronic, steric, and hydrophobic features. nih.govresearchgate.net These models help in predicting the activity of novel analogues before their synthesis, thereby prioritizing candidates with the highest potential. tandfonline.com
Molecular Docking: This technique simulates the binding of a ligand to the active site of a target receptor. It provides insights into the preferred binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For piperidine-containing compounds, docking can help rationalize the importance of specific substituents and their stereochemistry. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-receptor complex over time, revealing the stability of binding interactions and conformational changes that may occur upon binding. This method is valuable for understanding the nuanced interactions of flexible structures like the piperidine ring and its substituents within a biological environment. researchgate.net
Experimental Approaches:
Systematic Analogue Synthesis: The core of experimental SAR studies involves the synthesis and biological evaluation of a series of related compounds. nih.govajchem-a.com For 2-ethyl-1-(2-phenoxypropanoyl)piperidine, this includes modifying the substitution pattern on the piperidine ring, altering the length and nature of the alkyl group at the 2-position, and substituting the phenoxy ring.
Biological Assays: Synthesized analogues are subjected to a battery of in vitro and in vivo assays to determine their biological activity. These assays measure parameters such as binding affinity (e.g., IC50 values) to a specific target, enabling a direct comparison between the structural modifications and their functional consequences. acs.org
The table below summarizes the common methodologies used in SAR studies of piperidine derivatives.
| Methodology | Description | Key Insights |
| QSAR | Correlates physicochemical properties with biological activity using statistical models. nih.govtandfonline.com | Predicts activity of unsynthesized compounds; identifies key molecular descriptors for activity. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor. researchgate.net | Visualizes binding modes; identifies crucial intermolecular interactions (e.g., H-bonds). |
| MD Simulations | Simulates the physical movements of atoms and molecules over time. researchgate.net | Assesses the stability of ligand-receptor complexes; reveals conformational changes upon binding. |
| Analogue Synthesis | Systematically modifies the chemical structure of a lead compound. nih.gov | Establishes direct links between structural changes and activity. |
| Biological Assays | Measures the biological response to a compound (in vitro or in vivo). acs.org | Quantifies potency and efficacy (e.g., IC50, Ki values). |
Impact of the Piperidine Ring Conformation on Molecular Recognition
The piperidine ring is not a flat structure; it typically adopts a chair conformation, similar to cyclohexane. researchgate.net However, twist-boat conformations are also possible and can be stabilized by interactions with a protein binding pocket. researchgate.netnih.gov The conformational flexibility of the piperidine ring is a critical determinant in how it is recognized by a biological target.
The orientation of substituents on the piperidine ring, either axial or equatorial, significantly influences molecular recognition. nih.gov For N-acylpiperidines, such as the title compound, there is often a strong preference for a 2-substituent to adopt an axial orientation. This is due to a phenomenon known as pseudoallylic strain, which arises from the partial double-bond character between the nitrogen and the acyl-carbonyl group. nih.gov This conformational preference can dictate the three-dimensional shape of the molecule, which in turn affects its fit within a receptor's binding site. nih.gov The ability of the piperidine ring to adopt a specific, low-energy conformation that presents its substituents in an optimal arrangement for binding is a key factor for potent biological activity. researchgate.net Altering the ring structure, for instance by introducing bridges, can constrain the conformation and provide valuable insights into the receptor-preferred geometry. nih.gov
Role of the 2-Ethyl Substituent on Biological Interaction Profiles
Substituents on the piperidine ring play a crucial role in defining the biological activity profile of the molecule. researchgate.net The 2-ethyl group in this compound is particularly important.
The size, shape, and lipophilicity of the substituent at the 2-position can influence several factors:
Steric Interactions: The ethyl group can have direct steric interactions with the amino acid residues of a binding pocket. A favorable interaction, where the group fits snugly into a hydrophobic pocket, can enhance binding affinity. Conversely, a steric clash can prevent optimal binding.
Conformational Lock: As mentioned, a substituent at the 2-position of an N-acylpiperidine can favor an axial conformation. nih.gov This conformational biasing can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Systematic replacement of the ethyl group with other alkyl groups (e.g., methyl, propyl, isopropyl) is a common strategy to probe the optimal size and steric requirements of the binding pocket. nih.gov Enantioselective synthesis is crucial in these studies, as the stereochemistry of the 2-substituent often leads to significant differences in biological activity. researchgate.net
The table below illustrates hypothetical SAR data for modifications at the 2-position.
| 2-Substituent | Relative Activity | Rationale |
| Hydrogen | Low | Lacks specific favorable interactions. |
| Methyl | Moderate | Provides some hydrophobic interaction without significant steric hindrance. |
| Ethyl | High | Optimal size and lipophilicity for the target binding pocket. |
| Propyl | Moderate | May be slightly too large, causing minor steric clashes. |
| Isopropyl | Low | Branched structure introduces significant steric hindrance. |
Contributions of the 2-Phenoxypropanoyl Moiety to Activity
The 2-phenoxypropanoyl moiety is a critical pharmacophoric element, contributing to the molecule's activity through both the phenoxy group and the linker.
The terminal phenoxy group is a key feature for engaging in aromatic interactions with the biological target. These non-covalent interactions are vital for high-affinity binding.
Hydrophobic Interactions: The phenyl ring is hydrophobic and can favorably interact with nonpolar pockets within the receptor, displacing water molecules and increasing binding affinity.
Modifications to the phenoxy ring, such as adding substituents, can modulate these interactions. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, affecting the strength of π-π stacking. The position of these substituents is also critical for optimizing interactions.
The propyl linker and the carbonyl group within the 2-phenoxypropanoyl moiety are essential for correctly positioning the phenoxy group and for establishing key binding interactions.
Propyl Linker: The three-atom linker serves as a spacer, ensuring that the piperidine ring and the phenoxy group are held at an optimal distance and orientation to simultaneously engage their respective binding sites on the target protein. nih.govspirochem.com The flexibility of the alkyl chain allows for some conformational adjustment to achieve an ideal fit. The length of this linker is often critical; shortening or lengthening it can lead to a significant loss of activity by disrupting this optimal positioning. wuxiapptec.comsymeres.com
Carbonyl Group: The carbonyl group is a potent hydrogen bond acceptor. libretexts.org It can form a crucial hydrogen bond with a hydrogen bond donor group (e.g., the amide N-H of a peptide backbone or the hydroxyl group of a serine, threonine, or tyrosine residue) in the active site. acs.orglibretexts.org This single interaction can contribute significantly to the binding affinity and selectivity of the compound. The presence and placement of this carbonyl group are often non-negotiable for potent activity.
Stereochemical Aspects of Activity: Enantiomeric and Diastereomeric Differentiation
The compound this compound has two chiral centers: one at the 2-position of the piperidine ring and another at the 2-position of the propanoyl moiety. This gives rise to four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other).
Biological systems are inherently chiral, and as a result, stereoisomers of a drug can exhibit vastly different biological activities. nih.gov It is common for one enantiomer to be significantly more potent than the other (the eutomer vs. the distomer). acs.org This is because only one enantiomer may be able to achieve the precise three-dimensional orientation required for optimal interaction with the chiral binding site of the target receptor.
The relative orientation of the ethyl group and the propanoyl side chain (cis vs. trans in a disubstituted ring context) is also critical. rsc.org Different diastereomers will present their functional groups in different spatial arrangements, leading to different binding affinities and activities. nih.gov Therefore, the stereoselective synthesis and individual testing of all possible stereoisomers are essential steps in the SAR investigation to identify the most active isomer and to understand the stereochemical requirements of the biological target. nih.govrsc.org
Rational Design Strategies for Optimizing Derivative Activity
The rational design of analogues of this compound, a compound with potential therapeutic applications, is guided by established structure-activity relationships (SAR) within related series of piperidine derivatives. The primary strategy involves systematically modifying the three key structural components of the molecule: the piperidine ring, the phenoxypropanoyl group, and the linker connecting them. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
Modifications to the Piperidine Ring
The piperidine ring is a crucial element for the activity of many neurologically active agents, including local anesthetics. Its conformation and substitution pattern significantly influence binding to target proteins such as voltage-gated sodium channels.
Alkyl Substituents: The presence and position of alkyl groups on the piperidine ring can modulate lipophilicity and steric interactions within the binding pocket. For instance, in a series of N-substituted piperidines, the introduction of a methyl group can lead to high affinity for the σ1 receptor. Conversely, larger substituents like ethyl or tosyl groups at the same position can decrease affinity. In the context of this compound, altering the ethyl group at the 2-position to other alkyl groups (e.g., methyl, propyl) could fine-tune the lipophilicity and steric bulk, potentially improving target engagement.
Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can impact biological activity. Design strategies may involve synthesizing stereoisomers to investigate the optimal spatial arrangement for receptor interaction.
Modifications to the Phenoxypropanoyl Group
The phenoxypropanoyl moiety serves as the aromatic, lipophilic portion of the molecule, which is critical for interactions with hydrophobic regions of the target protein.
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring of the phenoxy group can dramatically alter activity. Halogenation (e.g., fluorine, chlorine) of the aromatic ring in related phenylacetamide sodium channel blockers has been shown to be very potent. For this compound analogues, introducing electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) on the phenyl ring could enhance potency. For example, the introduction of a fluorine atom can increase bioavailability, metabolic stability, and lipophilicity. nih.gov
Acyl Moiety: The nature of the acyl group is also a key determinant of activity. In studies of alkynylpiperidine derivatives, benzoic acid esters were found to be more active local anesthetics than their propionic acid ester counterparts. This suggests that modifying the propanoyl linker to a benzoyl group in the target molecule could be a fruitful strategy.
Modifications to the Linker
The linker connects the piperidine ring and the phenoxy group, and its length and composition are critical for optimal positioning of the key pharmacophoric elements.
Linker Length: The length of the alkyl chain in the linker region can impact the distance between the amine and the aromatic ring, which is often a critical parameter for activity. For a series of novel sodium channel blockers, a three-carbon spacer between the amide and the amine was found to be optimal.
Linker Composition: The amide linkage is a common feature in this class of compounds. A secondary amide linkage is often preferred for potent sodium channel blockade.
The table below summarizes the proposed rational design strategies and their potential impact on the activity of this compound analogues.
| Molecular Component | Modification Strategy | Rationale/Hypothesized Effect |
| Piperidine Ring | Vary alkyl substituent at C-2 (e.g., methyl, propyl) | Modulate lipophilicity and steric interactions |
| Introduce substituents at other positions | Explore new binding interactions | |
| Synthesize stereoisomers | Determine optimal stereochemistry for activity | |
| Phenoxypropanoyl Group | Substitute the phenyl ring (e.g., F, Cl, OCH3) | Enhance potency and pharmacokinetic properties |
| Replace propanoyl with other acyl groups (e.g., benzoyl) | Improve binding affinity | |
| Linker | Vary the length of the propanoyl chain | Optimize the distance between pharmacophores |
| Modify the amide linkage | Enhance binding and stability |
By systematically applying these design strategies and evaluating the resulting analogues, it is possible to develop derivatives of this compound with optimized activity for their intended therapeutic target.
Theoretical Frameworks and Computational Studies for 2 Ethyl 1 2 Phenoxypropanoyl Piperidine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. For 2-ethyl-1-(2-phenoxypropanoyl)piperidine, methods like Density Functional Theory (DFT) can be employed to compute a range of molecular descriptors. These calculations can predict the molecule's geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surface.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as a smaller energy gap suggests higher reactivity. mdpi.com The electrostatic potential map visually represents the charge distribution across the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. mdpi.com For instance, the oxygen atoms of the carbonyl and phenoxy groups are expected to be electron-rich (negative potential), while hydrogen atoms may be electron-poor (positive potential).
Note: These values are hypothetical and would be determined through specific QM calculations.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding affinity and mode of interaction. nih.gov Given that many piperidine (B6355638) derivatives exhibit affinity for targets like sigma receptors or dopamine (B1211576) transporters, these could be potential targets for this compound. nih.govnih.gov
A typical docking study would involve preparing the 3D structure of the ligand and the target protein. The simulation would then explore various conformations of the ligand within the receptor's binding site, scoring them based on a force field. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. nih.gov For example, the piperidine nitrogen could form a crucial salt bridge with acidic residues like glutamate (B1630785) or aspartate in the binding pocket. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Sigma-1 Receptor Model
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong predicted binding interaction. |
| Key Interacting Residues | Glu172, Asp126, Phe107 | Highlights the specific amino acids involved in binding. |
| Types of Interactions | Salt bridge, Hydrogen bond, π-cation | Describes the nature of the chemical bonds formed. nih.gov |
Note: These results are illustrative and depend on the specific receptor model and docking software used.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov For this compound, MD simulations can be used to analyze its conformational flexibility in different environments (e.g., in water or bound to a receptor). nih.gov
An MD simulation would typically start with the docked complex from the previous step. The system is then solvated, and Newton's equations of motion are solved for all atoms, generating a trajectory of their positions and velocities. Analysis of this trajectory can reveal the stability of the binding pose, the flexibility of different parts of the ligand and protein, and the role of solvent molecules. nih.govresearchgate.net These simulations can provide a more accurate estimation of binding free energies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for derivatives of this compound, a dataset of compounds with known activities would be required. Various molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each compound. mdpi.com
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.govderpharmachemica.com A robust QSAR model is characterized by good statistical parameters like a high correlation coefficient (R²) and cross-validated correlation coefficient (q²). derpharmachemica.com
Table 3: Example of a Hypothetical 2D-QSAR Equation pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * Mol_Weight + 2.1
| Descriptor | Coefficient | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | 0.5 | Positive correlation; higher lipophilicity may increase activity. |
| TPSA (Topological Polar Surface Area) | -0.2 | Negative correlation; lower polarity may be favorable. |
| Mol_Weight (Molecular Weight) | 0.8 | Positive correlation; higher molecular weight may enhance activity. |
Note: This is a simplified, hypothetical equation. Actual QSAR models are often more complex.
In Silico ADMET Predictions for Novel Derivatives (excluding actual experimental ADMET results)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery, helping to identify potential liabilities of a compound before it is synthesized. mdpi.com Various computational tools and web servers can predict the ADMET properties of this compound and its derivatives based on their chemical structures.
These predictions are based on models built from large datasets of experimental data. researchgate.net For example, Lipinski's Rule of Five is a commonly used filter to assess drug-likeness, and various software packages can predict parameters like intestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. nih.gov
Table 4: Predicted In Silico ADMET Profile for this compound
| ADMET Property | Prediction | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes | Potential for central nervous system activity. |
| Plasma Protein Binding | High | May have a longer duration of action. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Less likely to interfere with metabolism of other drugs via this pathway. |
| Excretion | ||
| Total Clearance | Low | Suggests a longer half-life. |
| Toxicity | ||
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |
Note: These predictions are generated by computational models and require experimental validation.
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Mechanistic Investigations of Biological Activity Theoretical and Molecular Level
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Q & A
Q. What are the optimal synthetic routes for 2-ethyl-1-(2-phenoxypropanoyl)piperidine, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine derivatives and phenoxypropanoyl precursors. Key steps include:
- Coupling reactions : Use of coupling agents like 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide) (EDC) or cesium carbonate to facilitate amide bond formation between ethyl-piperidine and phenoxypropanoyl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) under reflux conditions (80–120°C) improve solubility and reaction kinetics .
- Catalysts : Base catalysts (e.g., NaOH) or transition-metal catalysts (e.g., Pd for cross-coupling) may enhance efficiency .
- Yield optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
| Reaction Parameter | Typical Conditions | Reference |
|---|---|---|
| Coupling Agent | EDC, Cs₂CO₃ | |
| Solvent | DMF, Acetonitrile | |
| Temperature | 80–120°C |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural elucidation :
- ¹H/¹³C NMR : Assign peaks for ethyl, phenoxy, and piperidine moieties (e.g., δ 1.2–1.4 ppm for ethyl-CH₂, δ 6.8–7.4 ppm for aromatic protons) .
- HRMS : Confirm molecular weight (expected m/z ~317.2 for C₁₈H₂₅NO₃) .
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .
- Melting point : Compare experimental values (e.g., 120–125°C) to literature data .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs, kinases). Focus on the phenoxy group’s π-π stacking and piperidine’s hydrogen-bonding potential .
- ADMET prediction : Tools like SwissADME estimate logP (~3.5), BBB permeability, and CYP450 inhibition to prioritize in vitro testing .
- Example workflow :
Generate 3D conformers with Open Babel.
Dock into the active site of a serotonin receptor (PDB ID: 6WGT).
Analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
Q. How should researchers resolve contradictions in toxicity data for novel piperidine derivatives?
- Methodological Answer :
- Data gaps : If acute/chronic toxicity data are unavailable (as noted in ), conduct tiered testing:
In silico : Use QSAR models (e.g., ProTox-II) to predict LD₅₀ and hepatotoxicity .
In vitro : Perform MTT assays on HepG2 cells (IC₅₀ < 50 µM indicates cytotoxicity) .
In vivo : Zebrafish embryo assays (OECD TG 236) for developmental toxicity screening .
- Case study : If conflicting results arise (e.g., predicted low toxicity vs. in vitro cytotoxicity), validate via LC-MS metabolomics to identify reactive metabolites .
Q. What strategies enhance the selectivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Structure-activity relationship (SAR) :
- Modify the ethyl group to bulkier substituents (e.g., isopropyl) to reduce off-target binding .
- Introduce electron-withdrawing groups (e.g., fluorine) on the phenoxy ring to enhance hydrogen-bond acceptor strength .
- Assay design :
- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .
- Test against homologous enzymes (e.g., related kinases or proteases) to assess specificity .
| Modification | Effect on Selectivity | Reference |
|---|---|---|
| Ethyl → Isopropyl | Reduces off-target binding | |
| Phenoxy-F substitution | Enhances H-bonding |
Q. How can researchers address low solubility of this compound in aqueous assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to improve solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or acetate prodrugs that hydrolyze in vivo to release the active compound .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) for sustained release .
Data Contradiction Analysis
Q. How to interpret conflicting results in receptor binding assays for piperidine derivatives?
- Methodological Answer :
- Possible causes : Differences in assay conditions (e.g., pH, ionic strength) or receptor isoforms.
- Resolution steps :
Standardize protocols (e.g., uniform buffer: 50 mM Tris-HCl, pH 7.4).
Validate using radioligand binding (e.g., ³H-labeled antagonist) for direct comparison .
Perform statistical meta-analysis of published data to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
